molecular formula C12H15NO3 B12604113 (4-Acetamido-2-methylphenyl)methyl acetate CAS No. 890086-36-9

(4-Acetamido-2-methylphenyl)methyl acetate

Cat. No.: B12604113
CAS No.: 890086-36-9
M. Wt: 221.25 g/mol
InChI Key: GLPFHRWHRBQHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Acetamido-2-methylphenyl)methyl acetate: is an organic compound with the molecular formula C12H15NO3 It is a derivative of acetamide and is characterized by the presence of an acetamido group attached to a methylphenyl ring, which is further esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetamido-2-methylphenyl)methyl acetate typically involves the esterification of 4-acetamido-2-methylphenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Acetamido-2-methylphenyl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: (4-Acetamido-2-methylphenyl)methyl acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving acetamido derivatives.

Medicine: The compound’s derivatives may have potential pharmaceutical applications, including as precursors for drug synthesis or as active pharmaceutical ingredients.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials requiring specific functional groups.

Mechanism of Action

The mechanism of action of (4-Acetamido-2-methylphenyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

  • (4-Acetamido-2-methylphenyl)ethyl acetate
  • (4-Acetamido-2-methylphenyl)methyl propionate
  • (4-Acetamido-2-methylphenyl)methyl butyrate

Uniqueness: (4-Acetamido-2-methylphenyl)methyl acetate is unique due to its specific ester and acetamido functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the methyl group on the phenyl ring also influences its chemical behavior and interactions.

Properties

CAS No.

890086-36-9

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4-acetamido-2-methylphenyl)methyl acetate

InChI

InChI=1S/C12H15NO3/c1-8-6-12(13-9(2)14)5-4-11(8)7-16-10(3)15/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

GLPFHRWHRBQHHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.